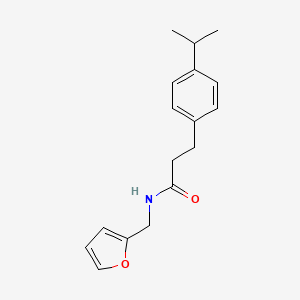

N-(2-furylmethyl)-3-(4-isopropylphenyl)propanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-furylmethyl)-3-(4-isopropylphenyl)propanamide involves various chemical reactions and methodologies. For instance, compounds such as N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide have been synthesized through reactions between specific amine and propanoyl chloride, demonstrating high yields and indicating the versatility of methods available for synthesizing related compounds (Manolov, Ivanov, Bojilov, & Kalinova, 2022). Similar strategies may be applied for the synthesis of this compound, leveraging nucleophilic substitution reactions or amidation processes with corresponding amines and acids.

Molecular Structure Analysis

The structural characterization of related compounds is typically performed using various spectroscopic techniques such as NMR, UV, IR, and mass spectrometry. These methods provide insights into the molecular structure, including the arrangement of functional groups and the overall molecular geometry. For example, compounds with similar structural frameworks have been analyzed and characterized, revealing detailed structural information crucial for understanding their physical and chemical properties (Manolov et al., 2022).

Applications De Recherche Scientifique

Modulation of GABAA Receptor Activation

Propofol, a chemical related to N-(2-furylmethyl)-3-(4-isopropylphenyl)propanamide, modulates the activation and desensitization of GABAA receptors. This action was studied in cultured murine hippocampal neurons, showing that propofol evokes current responses and affects GABA-activated current without altering the maximum of the GABA response (Orser et al., 1994).

Impact on Cancer Development and Chemotherapy

Research indicates that propofol can influence cancer development and chemotherapy. It regulates microRNAs and long non-coding RNAs, and modulates various signaling pathways such as HIF-1&agr;, MAPK, NF-&kgr;B, and Nrf2, as well as affecting host immune function. However, the correlation between propofol and cancer requires further validation through animal trials and prospective clinical studies (Jiang et al., 2018).

Antidepressant Potential

A study on N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, structurally related to this compound, suggests its potential as an antidepressant. It was found to be equipotent with imipramine in standard antidepressant assays in animals without significant anticholinergic action or antagonizing the antihypertensive effects of clonidine and guanethidine (Bailey et al., 1985).

Neuroprotective Properties

Propofol has been noted for its neuroprotective effects. It reduces cerebral blood flow and intracranial pressure, acts as a potent antioxidant, and has anti-inflammatory properties. Laboratory investigations revealed its potential to protect the brain from ischemic injury (Kotani et al., 2008).

Cell Division Inhibition in Plants

The triarylmethyl moiety, similar to the structure of this compound, was identified as an inhibitor of plant cell division. (3-furyl)diphenylmethane, a compound from this family, showed efficient antiproliferative activity in developing organs of Arabidopsis thaliana without causing secondary defects in cell morphology (Nambo et al., 2016).

Electrochemical Quantification

A study on the electrochemical quantification of propofol, related to this compound, presents diverse working electrodes and experimental conditions for in vivo monitoring and feedback-controlled dosing of propofol in blood (Langmaier et al., 2011).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-3-(4-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(2)15-8-5-14(6-9-15)7-10-17(19)18-12-16-4-3-11-20-16/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNWKQOZPKFNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(butylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B4631925.png)

![2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4631933.png)

![3-[(3,5-dinitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4631943.png)

![ethyl [(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4631962.png)

![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)

![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)

![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)

![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)

![6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)

![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)

![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)